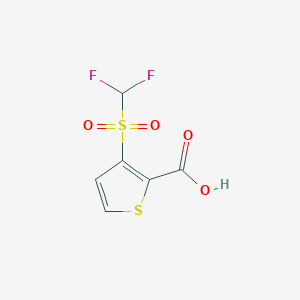

3-Difluoromethanesulfonylthiophene-2-carboxylic acid

Vue d'ensemble

Description

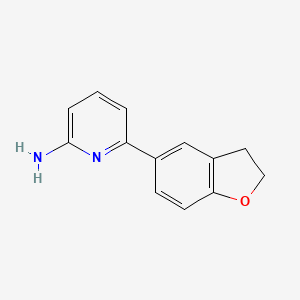

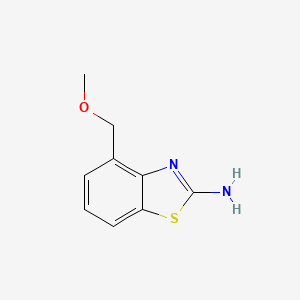

3-Difluoromethanesulfonylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1269151-66-7 . It has a molecular weight of 242.22 and is typically stored at room temperature . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name of this compound is 3-[(difluoromethyl)sulfonyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10) .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 242.22 . The storage temperature is room temperature .Applications De Recherche Scientifique

Overview

3-Difluoromethanesulfonylthiophene-2-carboxylic acid and related compounds are used in various scientific and industrial applications. These compounds are part of the broader class of perfluoroalkyl acids (PFAAs) and their derivatives, which include carboxylates and sulfonates.

Applications in Chemical Synthesis

Catalysis : Scandium trifluoromethanesulfonate, a related compound, is used as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. It shows remarkable catalytic activity, particularly in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Organic Synthesis Enhancements : Trifluoromethanesulfonic acid, another related compound, is used in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity make it a convenient reagent for generating cationic species from organic molecules (Kazakova & Vasilyev, 2017).

Environmental and Analytical Chemistry

Microbial Degradation Studies : Research on the microbial degradation of polyfluoroalkyl chemicals, which are structurally similar to 3-Difluoromethanesulfonylthiophene-2-carboxylic acid, helps understand their environmental fate and the potential for biodegradation. This is particularly relevant given their environmental persistence and presence in humans and wildlife (Liu & Avendaño, 2013).

Detection in Environmental Samples : Techniques using derivatives of trifluoromethanesulfonate for labeling carboxylic acids aid in their detection in environmental samples like urban runoff. This is important for monitoring the presence of perfluoroalkyl acids and their precursors in the environment (Houtz & Sedlak, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

3-(difluoromethylsulfonyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPOHXGQPBNIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Difluoromethanesulfonylthiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)

![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)

![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)

![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)

![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)

![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)

![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)